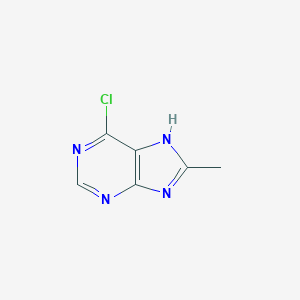

6-chloro-8-methyl-9H-purine

Beschreibung

Significance of the Purine (B94841) Scaffold in Medicinal Chemistry and Biology

The purine scaffold, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. genscript.com Its most recognizable role is as a fundamental component of the nucleic acids DNA and RNA, where adenine (B156593) and guanine (B1146940), two primary purines, are responsible for storing and transmitting genetic information. ontosight.ainumberanalytics.com Beyond their role in genetics, purines are integral to cellular metabolism and signaling. ontosight.aiwikipedia.org Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine derivative. wikipedia.org Purines also function as components of essential coenzymes like NADH, FAD, and coenzyme A, and they act as signaling molecules by interacting with purinergic receptors. wikipedia.orgacademie-sciences.fr

The inherent biological significance of the purine scaffold makes it a privileged structure in medicinal chemistry. nih.gov The diverse roles of purines in biological systems mean that molecules that mimic or interfere with their function can have profound therapeutic effects. academie-sciences.fr This has led to the development of a wide range of purine analogs that have found applications as anticancer, antiviral, anti-inflammatory, and immunosuppressive agents. nih.govresearchgate.net By modifying the purine core, medicinal chemists can fine-tune the pharmacological properties of these analogs to target specific enzymes and receptors involved in disease processes. nih.govontosight.ai

6-Chloro-8-methyl-9H-purine as a Key Heterocyclic Building Block and Research Chemical

Within the vast landscape of purine chemistry, this compound has been identified as a valuable heterocyclic building block. cymitquimica.comgrosseron.com Its structure, featuring a reactive chlorine atom at the 6-position and a methyl group at the 8-position, makes it a versatile intermediate for the synthesis of a variety of more complex purine derivatives. cymitquimica.com The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups, which is a key strategy in the development of new therapeutic agents. evitachem.com

This compound is primarily utilized in a laboratory setting as a starting material or intermediate in the synthesis of other purines and pharmaceuticals. cymitquimica.commsesupplies.comcenmed.com Its utility lies in its ability to participate in cross-coupling reactions, enabling the construction of novel molecular architectures. cymitquimica.com Researchers in medicinal and organic chemistry rely on such building blocks to explore the structure-activity relationships of new compounds and to develop novel drug candidates. rsc.org

Historical Context and Evolution of Purine Analog Research

The journey of purine analog research began with the systematic investigation of antimetabolites. nih.gov Early efforts focused on the isosteric replacement of atoms within the purine ring to create molecules that could interfere with metabolic pathways. nih.gov A pivotal moment in this field was the synthesis of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) in 1951 by George Hitchings and Gertrude Elion, a discovery that would earn them the Nobel Prize in Medicine in 1988. researchgate.net These compounds, where the 6-hydroxyl group of hypoxanthine (B114508) and guanine was replaced by a thiol group, proved to be effective in treating acute leukemia. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYQXIIORWCBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419922 | |

| Record name | 6-chloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92001-52-0 | |

| Record name | 6-Chloro-8-methyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92001-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092001520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92001-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-8-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 8 Methyl 9h Purine and Its Derivatives

Direct Synthesis of 6-Chloro-8-methyl-9H-purine

The direct construction of the this compound ring system is primarily achieved through the Traube purine (B94841) synthesis, which involves forming the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) core. thieme-connect.de This is typically accomplished by reacting a pyrimidine-4,5-diamine with a one-carbon unit.

Modern synthetic methods emphasize the use of heterogeneous and reusable catalysts to create more environmentally benign processes.

Cellulose (B213188) Sulfuric Acid (CSA): A simple and efficient protocol for synthesizing 6-chloro-8-substituted-9H-purine derivatives involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes using cellulose sulfuric acid (CSA) as a catalyst. researchgate.net This solid acid catalyst is biodegradable, recoverable, and reusable, offering significant advantages such as high to excellent yields, short reaction times, and mild, solvent-free reaction conditions. researchgate.netarkat-usa.org The reaction proceeds efficiently at room temperature, and the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.netscielo.br

Silver on Silica (B1680970) (Ag/SiO2): Silver supported on silica (Ag/SiO2) has also been demonstrated as an effective heterogeneous catalyst for the facile synthesis of 6-chloro-8-substituted-9H-purine derivatives. researchgate.net This method also utilizes a one-pot reaction of 6-chloropyrimidine-4,5-diamine and aldehydes. The Ag/SiO2 catalyst is noted for being cost-effective and reusable, contributing to an easy workup procedure and providing excellent yields in short reaction times under eco-friendly conditions. researchgate.net

| Catalyst | Reactants | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|---|

| Cellulose Sulfuric Acid (CSA) | 6-chloropyrimidine-4,5-diamine, Aldehydes | High yields, short reaction times, reusable, mild conditions, easy workup | Solvent-free, Room temperature | researchgate.net |

| Silver on Silica (Ag/SiO2) | 6-chloropyrimidine-4,5-diamine, Aldehydes | Excellent yields, short reaction times, reusable, cost-effective | Eco-friendly conditions | researchgate.net |

An alternative to using aldehydes for the C8-substituent is the condensation with carboxylic acids. The classic Traube synthesis, for instance, often employs formic acid to install a hydrogen at the C8 position, but higher homologous acids can be used to introduce alkyl groups. thieme-connect.de

A reported method uses Ag/SiO2 as a heterogeneous catalyst for the one-pot reaction between 6-chloropyrimidines and substituted acids to form 6-chloro-8-substituted-9H-purine derivatives. researchgate.net This approach provides a direct route to 8-aryl or 8-alkyl purines, leveraging the advantages of the reusable catalyst for high yields and operational simplicity. researchgate.net In a related strategy, purine derivatives can be synthesized by reacting a hydrazine (B178648) derivative of the core molecule with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. rsc.org

One-Pot Condensation Approaches

Catalytic Protocols Utilizing Pyrimidine Diamines and Aldehydes (e.g., Cellulose Sulfuric Acid, Ag/SiO2)

Derivatization Strategies Employing this compound as a Precursor

The this compound molecule is a versatile starting material. The chlorine atom at the C6 position is a good leaving group, allowing for nucleophilic substitution, while the nitrogen atoms of the purine ring can be alkylated to produce a wide range of derivatives. evitachem.comnih.gov

The alkylation of purines is a fundamental derivatization technique, but it is often complicated by a lack of regioselectivity. researchgate.net Direct alkylation of N-unsubstituted purines with alkyl halides typically yields a mixture of N9 and N7 isomers, with the N9-substituted product usually being the major, more thermodynamically stable isomer. acs.org The formation of N3-alkylated products is less common but can occur.

The ratio of N9 to N7 isomers is influenced by several factors, including the substituents on the purine ring, the nature of the alkylating agent, the base, and the solvent used. acs.orgrsc.org For instance, standard alkylation conditions often involve a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Researchers have developed various strategies to enhance regioselectivity. For some 6-substituted purines, steric hindrance from the C6-substituent can shield the N7 position, favoring N9 alkylation. researchgate.net Conversely, specific Lewis acid catalysts like SnCl4 have been used to achieve direct N7 regioselective tert-alkylation. acs.org The characterization to confirm the site of alkylation is typically performed using 2D NMR techniques and X-ray crystallography. rsc.org

The Mitsunobu reaction is a highly effective and widely used method for the selective alkylation of purines, particularly at the N9 position. mdpi.comtandfonline.com This reaction involves the coupling of a nucleophile (the purine) with a primary or secondary alcohol in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgtandfonline.com

A key advantage of the Mitsunobu reaction is its high N9-regioselectivity for many purine derivatives, including 6-chloropurine (B14466). tandfonline.comcdnsciencepub.com This selectivity is crucial for the synthesis of nucleoside analogues, where precise control over the point of attachment is necessary. The reaction typically proceeds with a complete inversion of stereochemistry at the chiral center of the alcohol, following an SN2 mechanism. rsc.org While the N9-substituted product is overwhelmingly favored, trace amounts of the N7-isomer can sometimes be formed. tandfonline.com The reaction has been successfully applied to synthesize a vast number of purine derivatives for therapeutic applications. rsc.orgtandfonline.comtandfonline.com

Chemical Reactivity and Functionalization of the 6 Chloro 8 Methyl 9h Purine Nucleus

Substitution Reactions at the 6-Chloro Position

The chlorine atom at the C6 position of the 6-chloro-8-methyl-9H-purine nucleus is highly susceptible to nucleophilic displacement, making it a versatile handle for introducing a wide array of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate. thieme-connect.com

The C6 position readily undergoes substitution with various nucleophiles, including oxygen, sulfur, and nitrogen-based reagents. researchgate.netcdnsciencepub.com For instance, reaction with alkoxides or phenoxides yields 6-alkoxy or 6-aryloxy derivatives, while thiols and amines produce the corresponding 6-thioether and 6-amino purines. A solvent-free method using microwave irradiation has been developed for the efficient C6-functionalization of 6-chloropurine (B14466) nucleosides with various mild nucleophiles, achieving high yields in short reaction times. rsc.org

A prominent application of this reactivity is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been successfully employed to introduce aryl and heteroaryl groups at the C6 position. In one example, this compound was reacted with 5-fluoro-2-methoxyphenylboronic acid under Suzuki coupling conditions to furnish 6-(5-fluoro-2-methoxyphenyl)-8-methyl-9H-purine in high yield. avcr.cz This demonstrates the power of cross-coupling reactions to create complex, polysubstituted purine (B94841) scaffolds from the 6-chloro intermediate.

Table 1: Examples of Substitution Reactions at the C6-Position

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | 5-Fluoro-2-methoxyphenylboronic acid, Pd catalyst | 6-(5-Fluoro-2-methoxyphenyl)-8-methyl-9H-purine | Suzuki-Miyaura Coupling | avcr.cz |

| 6-Chloropurine nucleoside | Various mild nucleophiles (O, N, S based) | C6-functionalized purine nucleosides | Nucleophilic Substitution | rsc.org |

| 7-(tert-Butyl)-6-chloropurine | Oxygen, Sulfur, Nitrogen, and Carbon nucleophiles | 6,7-disubstituted purine derivatives | Nucleophilic Substitution | researchgate.net |

| 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine | H₂S | 6-Mercaptopurine (B1684380) 2'-deoxyriboside | Nucleophilic Thiolation | cdnsciencepub.com |

Modifications at the 8-Methyl Group

While the C6-chloro position is the most common site for substitution, the 8-methyl group also provides opportunities for functionalization, although this is less frequently explored. The reactivity of the 8-methyl group is analogous to other methyl groups on heteroaromatic systems, which can undergo reactions such as oxidation or halogenation under specific conditions.

Research on related purine structures indicates that the C8 position can be functionalized through a metalation-alkylation strategy. For instance, a protected 2-amino-6-chloropurine (B14584) was successfully lithiated at the C8 position using lithium diisopropylamide (LDA), and the resulting organolithium intermediate was trapped with methyl iodide to introduce a methyl group. researchgate.net While this demonstrates a method for introducing the 8-methyl group, direct modification of the existing methyl group is also a theoretical possibility. For example, free-radical halogenation could potentially convert the 8-methyl group to an 8-(halomethyl)purine, a versatile intermediate for further nucleophilic substitutions. Similarly, oxidation could yield an 8-formyl or 8-carboxy derivative. However, specific examples of such transformations starting directly from this compound are not extensively documented in the reviewed literature.

Studies on 6,8-disubstituted purines show that Fe-catalyzed reactions with Grignard reagents like methylmagnesium chloride can occur at the C8 position of a 6,8-dichloropurine intermediate. This highlights the possibility of introducing the methyl group at C8 via cross-coupling, which complements its potential for subsequent modification.

Halogenation and Amination Reactions

Halogenation and amination are key transformations for modifying the purine nucleus. For this compound, these reactions primarily occur at the two most reactive sites: the C6-position and the C8-position of the purine ring itself.

Amination: The most common amination reaction involves the nucleophilic displacement of the chlorine atom at the C6 position. This reaction is widely used to synthesize a vast array of 6-aminopurine derivatives (adenine analogues). The reaction can be carried out with ammonia (B1221849) or various primary and secondary amines to introduce diverse substituents. cdnsciencepub.com Palladium-catalyzed amination methods have also been developed for the efficient coupling of amines with chloropyrimidines, a related class of heterocycles. rsc.org

Halogenation: While the target compound already possesses a chlorine atom, further halogenation can occur at other positions on the purine ring. The C8 position is susceptible to electrophilic halogenation. For example, bromination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives with N-bromosuccinimide (NBS) occurs specifically at the C8 position. This suggests that under appropriate conditions, this compound could potentially be brominated or iodinated at the C8-carbon if it were unsubstituted, though the existing methyl group alters this reactivity.

Table 2: Halogenation and Amination Reactions on the Purine Core

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| 6-chloro-9H-purine | Morpholine | 6-Morpholin-4-yl-9H-purine | Nucleophilic Amination | |

| 1,3-Dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione | N-Bromosuccinimide (NBS), DMF | 8-Bromo-1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione | Electrophilic Bromination |

Selenylation and Thiolation Reactions

The C6-chloro group is an excellent leaving group for introducing sulfur and selenium functionalities, which are of interest for their unique chemical and biological properties. These reactions proceed via nucleophilic substitution.

Thiolation: The conversion of 6-chloropurines to 6-thiopurines (6-mercaptopurines) is a well-established and efficient reaction. It is typically achieved by reacting the 6-chloro derivative with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea. cdnsciencepub.com For example, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine reacts with hydrosulfide to give 6-mercaptopurine deoxyriboside in high yield. cdnsciencepub.com The resulting 6-thiopurines are valuable intermediates themselves, as the thiol group can be further alkylated to produce various 6-(alkylthio)purines.

Selenylation: Analogous to thiolation, selenylation introduces a selenium atom at the C6 position. This is accomplished by reacting the 6-chloropurine with a selenium nucleophile. A common method involves the use of selenourea (B1239437) in ethanol. The 6-chloro-9-alkyl-9H-purines react with selenourea to form the corresponding 9-alkyl-9H-purine-6-selones. These selenium-containing purines are explored for their potential therapeutic activities.

Table 3: Thiolation and Selenylation Reactions at the C6-Position

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-chloro-9H-purine | Thiourea, reflux | 9H-Purine-6-thiol | Nucleophilic Thiolation | |

| 6-chloro-9-alkyl-9H-purines | Selenourea, ethanol | 9-Alkyl-9H-purine-6-selone | Nucleophilic Selenylation |

Condensation and Coupling Reactions

Condensation and coupling reactions are powerful tools for building molecular complexity from the this compound core. These reactions, particularly metal-catalyzed cross-couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds.

As mentioned previously, the Suzuki-Miyaura coupling is highly effective for the arylation of the C6 position. avcr.cz This reaction involves a palladium catalyst and couples the chloropurine with an organoboron reagent, such as a boronic acid or ester. Similarly, Sonogashira coupling reactions can be used to install alkyne moieties at halogenated positions on the purine ring, although specific examples on the title compound are less common.

Iron-catalyzed cross-coupling has also been shown to be effective. In a study on 6,8-dichloropurine, reaction with methylmagnesium chloride in the presence of an iron catalyst resulted in selective methylation at the C8 position. This regioselectivity contrasts with palladium-catalyzed Suzuki reactions, which favor the C6 position, highlighting how the choice of catalyst can direct functionalization.

Condensation reactions involving the purine nucleus can lead to the formation of new fused heterocyclic ring systems. For example, appropriately functionalized purines can undergo intramolecular or intermolecular condensation to construct more complex polycyclic structures.

Reactivity with Specific Reagents (e.g., Carbanions)

The electrophilic nature of the C6 position makes it a target for attack by strong carbon nucleophiles, such as carbanions. This provides a direct route for forming C-C bonds.

A notable example is the reaction of 6-chloro-9-aryl-9H-purines with carbanions derived from active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. In the presence of a base in DMSO, these carbanions readily displace the C6-chloride to yield 6-(dicyanomethylene)- and 6-(cyano-ethoxycarbonylmethylene)purine derivatives.

Another important reaction involving carbanionic species is the directed metalation of the purine ring. Using strong, hindered bases like lithium amides (e.g., LDA or LiTMP), a proton can be abstracted from the purine core to generate a potent purinyl anion. The C8-position is a common site for such deprotonation. The resulting organolithium or organomagnesium species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a wide range of substituents. researchgate.net For instance, lithiation at C8 followed by quenching with methyl iodide is a strategy to synthesize 8-methylpurines. researchgate.net This pathway demonstrates the umpolung (reactivity reversal) of the C8 position, transforming it from an electrophilic to a nucleophilic center.

Table 4: Reactions with Carbanionic Species

| Purine Derivative | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-Chloro-9-aryl-9H-purines | Malononitrile, base | 6-(Dicyanomethylene)purine derivatives | Nucleophilic Substitution with Carbanion | |

| 6-Chloro-9-aryl-9H-purines | Ethyl cyanoacetate, base | 6-(Cyano-ethoxycarbonylmethylene)purine derivatives | Nucleophilic Substitution with Carbanion | |

| Protected 2-amino-6-chloropurine | 1. LDA; 2. Methyl iodide | Protected 2-amino-6-chloro-8-methylpurine | Directed Metalation-Alkylation | researchgate.net |

Biological Activities and Molecular Mechanisms of 6 Chloro 8 Methyl 9h Purine Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 6-chloro-8-methyl-9H-purine have shown considerable promise as anticancer and antiproliferative agents. evitachem.comsmolecule.comevitachem.com The purine (B94841) scaffold is a key component of essential biomolecules like DNA and RNA, and its analogues can interfere with cellular processes vital for cancer cell growth and survival. researchgate.netrsc.org

A primary characteristic of this compound derivatives is their ability to inhibit the proliferation of a diverse range of cancer cells. This cytotoxic activity has been demonstrated across various human cancer cell lines, including those of the liver, colon, breast, prostate, lung, and leukemia. researchgate.netresearchgate.netrsc.org

Research has shown that substitutions at the C6 and N9 positions of the purine ring can yield compounds with potent cytotoxic effects. For instance, a series of 6,9-disubstituted purine analogs, where the C6 position was modified with 4-substituted piperazine (B1678402) and the N9 with a 4-substituted benzyl (B1604629) group, displayed significant cytotoxicity. researchgate.netnih.gov Two compounds from this series, featuring a 4-trifluoromethylphenyl)piperazine (compound 12) and a 3,4-dichlorophenyl)piperazine (compound 25), exhibited excellent cytotoxic activity against hepatocellular carcinoma (HCC) cells (Huh7 and HepG2), with IC50 values less than 0.1 to 0.13 µM. nih.gov These values were comparable to the established anticancer drug camptothecin (B557342) and superior to 5-fluorouracil, cladribine (B1669150), and fludarabine (B1672870) in these cell lines. nih.gov

Similarly, other studies have reported on 6,8,9-trisubstituted purine analogues with notable cytotoxic activity against liver, colon, and breast cancer cells. nih.govtubitak.gov.tr One such study found that a 4-methylphenyl substituted piperazine analog (compound 6) showed superior cytotoxic activity against Huh7 liver cancer cells (IC50 of 14.2 µM) compared to 5-FU (30.6 µM) and Fludarabine (28.4 µM). nih.gov Another study on 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purines found that a derivative with two chlorine atoms at positions 2 and 6 of the purine ring (compound 9c) was the most active against the MCF-7 human breast cancer cell line, with an IC50 of 2.75 µM. chim.it

| Compound Derivative | Cancer Cell Line(s) | IC50 Values (µM) | Reference(s) |

| 6-(4-(4-trifluoromethylphenyl)piperazine) & 6-(4-(3,4-dichlorophenyl)piperazine) substituted purines | Hepatocellular Carcinoma (Huh7, HepG2) | < 0.1 - 0.13 | nih.gov |

| 6-chloropurine (B14466) nucleoside congeners (10b, 10g, 10i) | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | < 1 | researchgate.net |

| 6-(4-(4-methylphenyl)piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 6) | Liver (Huh7) | 14.2 | nih.gov |

| 2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine (Compound 9c) | Breast (MCF-7) | 2.75 | chim.it |

| 6-(5-Bromo-2-methoxyphenyl)-8-methyl-9H-purine (9a) | Not specified in provided text | Synthesized from this compound, anticancer activity implied | acs.org |

| Purine-based Smoothened antagonist (4s) | Various tumor cell lines | 1.3 - 15 | mdpi.com |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. rsc.orgmedchemexpress.com This process is critical for eliminating malignant cells and is a primary target for many chemotherapeutic agents. researchgate.net

Studies have demonstrated that these purine analogues can trigger apoptosis through various signaling cascades. For example, some derivatives activate the intrinsic apoptosis pathway, which involves the mitochondria. This is often characterized by the loss of mitochondrial membrane potential and the subsequent activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. chim.it The cleavage of these caspases initiates a cascade of events that culminates in cell death. rsc.org

The p53 tumor suppressor protein is a critical regulator of apoptosis. Some 6-chloropurine derivatives have been shown to induce apoptosis through the activation of the p53 signaling pathway. However, other derivatives can induce apoptosis in a p53-independent manner, which is particularly significant for treating cancers with mutated or deficient p53. chim.it For instance, certain 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives were found to induce apoptosis in MCF-7 breast cancer cells, which have functional p53, through caspase-9 activation without affecting p53 levels. chim.it Furthermore, some purine derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, further promoting cell death. researchgate.net

In addition to inducing apoptosis, this compound derivatives can disrupt the normal progression of the cell cycle in cancerous cells, often leading to cell cycle arrest at specific phases. The G2/M phase, the transition from the G2 phase to mitosis, is a common target for these compounds. researchgate.netuu.nlsemanticscholar.orgmdpi.com

Flow cytometry analysis has revealed that treatment with certain 6-chloropurine nucleosides causes a significant accumulation of cancer cells in the G2/M phase. researchgate.net For example, active congeners (10b, 10g, and 10i) were shown to arrest DU-145 prostate cancer cells in the G2/M phase. researchgate.net This arrest prevents the cells from dividing and can subsequently trigger apoptosis. researchgate.net

Similarly, a series of 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purines bearing halogen atoms were found to accumulate MCF-7 breast cancer cells in the G2/M phase. chim.it The ability of these compounds to halt cell cycle progression is a crucial aspect of their antiproliferative activity. Some derivatives have also been observed to cause cell cycle arrest in the G0/G1 phase. researchgate.netchim.it The specific phase of arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated.

An important goal in cancer chemotherapy is to develop agents that are selectively toxic to cancer cells while minimizing harm to normal, healthy cells. Several derivatives of this compound have demonstrated such selective cytotoxicity.

For example, 9-Norbornyl-6-chloropurine (NCP) was found to have selective cytotoxicity towards leukemia cell lines. uu.nl A study on a series of 6,8,9-poly-substituted purines revealed that they exhibited antiproliferative activity against Jurkat (acute T cell leukemia) cells but had a lower effect on K562 (chronic erythroleukemia) cells, indicating a degree of selectivity between different cancer cell types. rsc.org

Furthermore, a novel Smoothened (SMO) antagonist with a purine scaffold (compound 4s) was found to be 40 times more selective for cancer cells compared to non-cancerous HEK293 cells. mdpi.com Another study on 2,6-diamino-substituted purines showed that their ability to cause G2/M cell cycle arrest was more effective in cells where the p53 tumor suppressor was compromised, suggesting a selective role in p53-defective cancers. mdpi.com This selectivity is a highly desirable characteristic for potential anticancer drugs, as it could lead to therapeutic strategies with fewer side effects.

As analogues of natural purines, these compounds can interfere with the synthesis of nucleic acids (DNA and RNA), a fundamental process for cell proliferation. evitachem.comresearchgate.netmedchemexpress.com This mechanism is a hallmark of many purine-based antimetabolites used in chemotherapy. mdpi.com

The derivatives can act as substrate analogues for enzymes involved in nucleotide metabolism, thereby inhibiting the production of the building blocks needed for DNA and RNA synthesis. evitachem.commdpi.com Some purine nucleoside analogues, once inside the cell, are converted into their triphosphate forms. These triphosphates can then be incorporated into growing DNA or RNA chains, leading to chain termination and the disruption of replication and transcription. This inhibition of nucleic acid synthesis effectively halts the rapid division characteristic of cancer cells. medchemexpress.com The chlorine atom at the 6-position of the purine ring is thought to be important for this activity, potentially by forming a covalent bond with target enzymes. nih.gov

Selective Cytotoxicity Against Malignant Cells

Enzyme Inhibition and Target Interactions

The biological effects of this compound derivatives are mediated by their interactions with specific molecular targets, primarily enzymes that play crucial roles in cancer cell signaling and survival. smolecule.comevitachem.com The unique chemical structure of these compounds, including the chlorine and methyl groups, enhances their binding affinity and specificity to these targets. smolecule.comevitachem.com

One important class of enzymes targeted by these derivatives is topoisomerases . Topoisomerase-II, which is essential for DNA replication and transcription, has been identified as a target. Certain 6-chloropurine nucleosides can efficiently inhibit the activity of topoisomerase-II, contributing to their anticancer effects. researchgate.netmedchemexpress.com

Kinases are another major group of enzymes inhibited by these purine derivatives. Kinases are central to many signaling pathways that regulate cell growth, proliferation, and survival, and their aberrant activity is a common feature of cancer. rsc.org Specific kinases inhibited by 6-chloropurine derivatives include:

Phosphoinositide 3-kinase (PI3K) delta : This kinase is involved in T-cell responses, and its inhibition suggests therapeutic potential in both cancer and autoimmune diseases.

Death-Associated Protein Kinase-1 (DAPK-1) : Certain 6,8,9-poly-substituted purines were found to inhibit DAPK-1, a kinase involved in apoptosis. rsc.org

Cyclin-dependent kinases (CDKs) : These enzymes are critical for cell cycle regulation, and their inhibition by purine analogues can lead to cell cycle arrest. nih.gov

Additionally, some derivatives have been shown to act as antagonists of the Smoothened (SMO) receptor , a key component of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. mdpi.com The ability of these compounds to bind to and inhibit such a diverse range of enzymes and receptors underscores their potential as multi-targeted therapeutic agents.

Purine Metabolism Enzymes (e.g., DNA/RNA Polymerases, Kinases, Ribonucleotide Reductase, DNA Methyltransferases, Purine Nucleoside Phosphorylase)

Derivatives of 6-chloropurine are known to interact with a variety of enzymes central to purine metabolism, which is fundamental for DNA and RNA synthesis. Their structural similarity to natural purines like adenine (B156593) and guanine (B1146940) allows them to act as antimetabolites, interfering with critical cellular processes. nih.govmedchemexpress.com

DNA/RNA Polymerases: Certain purine analogs can function as inhibitors of viral and human DNA polymerases. For instance, acyclic α-carboxy nucleoside phosphonates (α-CNPs) with purine bases have shown inhibitory activity against herpetic DNA polymerases (HCMV, HSV-1, VZV). nih.gov The substitution of the nucleobase, such as with adenine or guanine, resulted in potent inhibition of these viral enzymes. nih.gov Modifications at the C6 and C8 positions of the purine ring have been noted to significantly influence antiviral activity against specific viral polymerase strains.

Kinases: The purine scaffold is a well-established template for designing kinase inhibitors. researchgate.net Research has highlighted that derivatives of 8-bromo-6-chloro-9H-purine can act as selective inhibitors of pathways like PI3K delta, which affects T-cell responses. The C6-chloro substituent can enhance electrophilicity, which may facilitate covalent binding to some kinase targets, while modifications at the N9 position, such as with ethyl groups, can optimize hydrophobic interactions within the kinase's affinity pocket. vulcanchem.com

Ribonucleotide Reductase (RR): RR is a critical enzyme for DNA synthesis and a target for cancer therapy. Purine analogues function as antimetabolites that can hinder the activity of ribonucleotide reductase, thereby impeding the cellular production of dNTPs and leading to apoptosis in cancer cells. nih.gov While many traditional RR inhibitors are nucleoside-based, newer non-nucleoside inhibitors have also been developed, showcasing the versatility of purine-like structures in targeting this enzyme. tandfonline.comresearchgate.net

DNA Methyltransferases: While direct inhibition of DNA methyltransferases by this compound derivatives is not extensively detailed in the provided research, the broader class of purine analogs is studied for epigenetic modulation, which includes the activity of these enzymes.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases. mazums.ac.ir PNP inhibitors have been designed based on purine analogs, including those with modifications on the purine base and the side chain. nih.govmazums.ac.ir For example, 7-Methyl-6-thioguanosine serves as a chromogenic substrate for PNP, demonstrating the interaction between purine derivatives and this enzyme. medchemexpress.com The design of potent PNP inhibitors often involves acyclic nucleoside phosphonates attached to a purine or deazapurine core. nih.gov

Heat Shock Protein 90 (Hsp90) Paralogs (e.g., Grp94)

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. Consequently, Hsp90 has become a significant target for cancer therapy. Purine-based scaffolds, including 6-halopurine derivatives, have been instrumental in the development of potent Hsp90 inhibitors.

A notable series of 2-amino-6-halopurine Hsp90 inhibitors has been developed, showing high potency. For example, the compound 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine demonstrated an IC50 value of 0.009 μM in a HER-2 degradation assay and excellent antiproliferative activity against MCF7 tumor cells with an IC50 of 0.03 μM. These inhibitors are believed to have a higher affinity for the activated form of Hsp90 found in malignant cells compared to the latent form in normal tissues.

Furthermore, research into purine-scaffold compounds has revealed selectivity for Grp94, the endoplasmic reticulum paralog of Hsp90. The design of these selective ligands is often based on the crystal structure of Grp94. The selectivity is achieved because the 8-aryl group of these purine compounds can insert into a specific pocket (site 2) in Grp94, which is blocked in other Hsp90 isoforms.

Novel purine-based inhibitors have been designed to target the hydrophobic binding pocket of Hsp90. Synthetic pathways often start from 2-amino-6-chloropurine (B14584), which is then modified, for instance by N-allylation followed by cycloaddition, to create derivatives with five-membered ring structures. mdpi.com Compounds such as isoxazole (B147169) derivatives have shown significant Hsp90α inhibitory activity. mdpi.com

| Compound Class/Example | Target | Activity | Source |

| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine | Hsp90 | IC50 = 0.009 μM (HER-2 degradation); IC50 = 0.03 μM (MCF7 antiproliferation) | |

| 8-aryl purine derivatives | Grp94 (Hsp90 paralog) | Selective binding to site 2 pocket | |

| Isoxazole derivatives from 2-amino-6-chloropurine | Hsp90α | IC50 values of 1.76 µM and 0.203 µM for specific derivatives | mdpi.com |

Adenosine (B11128) Receptors

Purine derivatives are widely recognized as ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous physiological processes. Modifications on the purine ring system are critical for determining the affinity and selectivity for these receptor subtypes.

Derivatives of 2,6-dichloropurine (B15474) have been used as starting materials to synthesize novel adenosine receptor antagonists. acs.org For instance, coupling 2,6-dichloropurine with a ribose-like moiety and subsequent substitutions can yield potent ligands. One such derivative, 2-chloro-N6-methyl-4′-thioadenosine-5′-methyluronamide , exhibited a very high affinity for the human A3 receptor with a Ki value of 0.28 nM. acs.org

Structure-activity relationship studies on 2-aryl-6-morpholinopurine derivatives revealed that substitutions at the N-9 position influence both potency and selectivity. nih.gov Generally, 9H-purine derivatives (unsubstituted at N-9) were found to be more potent but less selective, whereas 9-methylpurine (B1201685) derivatives were less potent but more selective for specific adenosine receptor subtypes.

The trifluoromethyl group has also been incorporated into the purine skeleton to create selective adenosine A3 receptor antagonists.

| Derivative Example | Target Receptor | Activity (Ki) | Source |

| 2-chloro-N6-methyl-4′-thioadenosine-5′-methyluronamide | Human A3 | 0.28 nM | acs.org |

| NNC 53-0083 (isoxazole derivative) | Human A3 | 7.8 nM | acs.org |

| 2-aryl-9-methyl-6-morpholinopurines | Adenosine Receptors | Generally more selective | nih.gov |

| 2-aryl-9H-6-morpholinopurines | Adenosine Receptors | Generally more potent | nih.gov |

Histone Deacetylases (HDACs)

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in cancer therapy. The purine scaffold has been successfully utilized as a "capping group" in the design of novel HDAC inhibitors.

In one study, a series of purine-based hydroxamic acid derivatives were synthesized and evaluated. medchemexpress.com The synthesis often starts from commercially available materials like 6-chloro-9H-purine, 6-chloro-9H-purin-2-amine, or 2,6-dichloro-9H-purine. These are modified by introducing an aliphatic carbon chain linker at the 9-position, which is then terminated with a hydroxamic acid group, a key zinc-binding moiety for HDAC inhibition. medchemexpress.com

Several of these novel compounds demonstrated significant HDAC inhibitory activities and potent antiproliferative effects against a range of human tumor cell lines. One of the most effective compounds from a similar study, compound 10o (a morpholinopurine-based hydroxamic acid), was identified as a potent inhibitor of class I and class IIb HDACs. It showed a superior ability to increase the acetylation of histone H3 compared to existing drugs like vorinostat (B1683920) (SAHA) and panobinostat (B1684620) (LBH-589) at the same concentration in vitro.

The 9H-purine scaffold itself has been shown to have an affinity for bromodomains, which are readers of histone acetylation marks, further highlighting the role of these compounds in epigenetic regulation. acs.orgnih.gov

| Compound Series | Target | Key Structural Features | Outcome | Source |

| Purine-based hydroxamic acids | HDACs | 6-chloropurine core, N9-aliphatic linker, hydroxamic acid group | Significant HDAC inhibition and antiproliferative activity | medchemexpress.com |

| Morpholinopurine-based hydroxamic acids (e.g., 10o) | Class I & IIb HDACs | Morpholinopurine cap, hydroxamic acid zinc-binding group | Potent HDAC inhibition, greater efficacy than SAHA in vivo |

Antimicrobial, Antifungal, and Antiviral Properties

Derivatives of 6-chloropurine have demonstrated a wide range of antimicrobial, antifungal, and antiviral activities. researchgate.net Halogenated purines are recognized for their potential to inhibit viral replication, particularly against RNA viruses. frontiersin.org The versatility of the purine scaffold allows for the synthesis of derivatives with significant bioactivity against various pathogens. researchgate.net

Studies have shown that 6-substituted purine derivatives can exhibit promising antifungal activity against species like Aspergillus niger and Candida tropicalis. Similarly, sulfonamide and carbamate (B1207046) derivatives of 6-chloropurine have been synthesized and tested against bacterial and fungal strains. Some sulfonamide derivatives showed promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values between 18.0-25.0 µg/mL.

A series of N-9 substituted 6-morpholino-9H-purine derivatives displayed good activity against several bacterial strains with MICs of 4–8 μg/mL, and strong inhibition of fungal strains with MICs as low as 2–4 μg/mL. Another study found that a 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine derivative had excellent activity against C. albicans with a MIC of 3.12 µg/mL.

| Compound Series | Tested Organisms | Activity (MIC) |

| Sulfonamide derivatives of 6-chloropurine | Bacteria & Fungi | 18.0-25.0 µg/mL |

| N-9 substituted 6-morpholino-9H-purines | Bacteria | 4-8 µg/mL |

| N-9 substituted 6-morpholino-9H-purines | Fungi | 2-4 µg/mL |

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | C. albicans | 3.12 µg/mL |

| Purine analogue DT-23 | Cryptococcus neoformans | 15 µg/mL |

Mechanism of Action Against Microorganisms

The antimicrobial action of purine derivatives stems from their ability to interfere with essential metabolic pathways in microorganisms. frontiersin.org As structural analogs of natural purines, they can act as antimetabolites. nih.gov

One key mechanism is the inhibition of crucial enzymes. For example, in-silico studies of certain purine derivatives showed good binding profiles against Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase. Inhibition of these enzymes disrupts vital biosynthetic pathways in the pathogens.

Another mechanism involves their incorporation into nucleic acids after being metabolized by the bacterial or fungal cells. frontiersin.org This can lead to non-functional DNA or RNA, ultimately inhibiting cell proliferation and viability. medchemexpress.comfrontiersin.org For instance, the antifungal compound DT-23, a purine analogue, was shown to disrupt inositol (B14025) polyphosphate (IP) synthesis in Cryptococcus neoformans, confirming a targeted mechanism of action. acs.org

Interaction with Riboswitches as Antimicrobial Agents

A novel and promising mechanism for the antimicrobial activity of purine analogs is their interaction with riboswitches. researchgate.net Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial mRNAs, that directly bind to specific small molecule metabolites to regulate gene expression. nih.govnih.gov Guanine-sensing riboswitches, for example, are found in many Gram-positive bacteria and control genes involved in purine biosynthesis and transport. nih.govacs.org

When a purine analog binds to a guanine riboswitch, it can mimic the natural ligand (guanine) and trigger a conformational change in the RNA structure. plos.org This often leads to the premature termination of transcription, effectively shutting down the expression of essential genes. plos.org This disruption of fundamental metabolic pathways can inhibit bacterial growth or even be lethal to the bacteria. nih.govwiley.com

The design of purine analogs that can effectively bind to these riboswitches is guided by the three-dimensional structure of the riboswitch's aptamer (the ligand-binding portion). nih.govwiley.com Studies have shown that rationally designed guanine analogs can bind to the guanine riboswitch aptamer with affinities comparable to the natural ligand. nih.govacs.org For example, the purine analog 6-N-hydroxylaminopurine (6-N-HAP) has been shown to repress gene expression controlled by a guanine riboswitch in Bacillus subtilis and reduce the viability of Listeria monocytogenes. oup.com This demonstrates that targeting riboswitches with purine analogs is a viable strategy for developing new antimicrobial agents. researchgate.netwiley.com

Immunomodulatory Effects

Derivatives of this compound have been investigated for their capacity to modulate the immune system. The purine scaffold is integral to numerous cellular processes, including cell signaling and enzyme regulation. nih.gov Certain derivatives have shown the ability to influence the production of key signaling molecules in the immune system known as cytokines.

For instance, studies on related purine derivatives have demonstrated specific immunomodulatory actions. One study on a novel water-soluble ellipticine (B1684216) derivative, which shares a heterocyclic structure, found that it could increase the production of Interleukin-6 (IL-6) while inhibiting the expression of Interleukin-8 (IL-8) in human peripheral blood mononuclear cells (PBMC). nih.gov IL-6 is a pleiotropic cytokine with a complex role in inflammation and immune response, while IL-8 is a chemokine primarily involved in the recruitment of neutrophils. The selective modulation of these cytokines suggests that purine derivatives could fine-tune immune responses.

The core purine structure is a key building block for DNA and RNA, and its modification can lead to compounds that interact with various biological targets within the immune system. nih.gov The development of these derivatives often aims to leverage the inherent biological relevance of the purine ring to achieve targeted immunomodulatory effects. nih.gov

Other Therapeutic Potentials

The anti-inflammatory potential of this compound derivatives is a significant area of research. Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Purine analogs are being explored as inhibitors of key inflammatory pathways.

A study on novel 9-cinnamyl-9H-purine derivatives, synthesized from 6-chloropurine, identified compounds with potent anti-inflammatory activity. nih.gov Specifically, the derivative designated as 5e was found to be a notable inhibitor of the Toll-like receptor 4 (TLR4)-MyD88 protein interaction. nih.gov The TLR4/MyD88/NF-κB signaling pathway is a critical component of the innate immune response, and its aberrant activation leads to chronic inflammatory conditions. nih.gov By inhibiting this pathway, these purine derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. nih.gov

In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are commonly employed to screen for anti-inflammatory activity. The inhibitory effect of these derivatives on NO production is a key indicator of their potential. For example, some 9-cinnamyl-9H-purine analogs demonstrated significant inhibition of NO production in this assay. nih.gov Further research has also highlighted that halogen-substituted purine derivatives may exhibit good anti-inflammatory properties. researchgate.net

| Compound | Inhibition of NO Production (%) at 10 µM |

|---|---|

| 5a | 45.8 ± 2.5 |

| 5e | 75.3 ± 1.8 |

| 6a | 33.1 ± 3.1 |

Data adapted from a study on 9-cinnamyl-9H-purine derivatives. The values represent the mean percentage of inhibition ± standard error of the mean (SEM) from triplicate experiments. nih.gov

Several derivatives of this compound have been evaluated for their antioxidant capabilities. researchgate.nettsijournals.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a contributing factor to many pathological conditions.

Research into N-9 substituted 6-morpholino-9H-purine derivatives has shown that non-halogenated derivatives, in particular, exhibited a good antioxidant profile. researchgate.net Similarly, a study involving the synthesis of various 6-chloro-8-substituted-9H-purine derivatives confirmed that the resulting compounds possessed significant antioxidant activity. tsijournals.com

The antioxidant potential of these compounds is often assessed through in vitro assays that measure their ability to scavenge free radicals. Adenosine derivatives synthesized from 6-chloropurine riboside have also been investigated as antioxidant agents, further highlighting the potential of the purine scaffold in combating oxidative stress. nih.gov

The unique structure of purine derivatives makes them promising candidates for the development of treatments for neurodegenerative diseases like Alzheimer's disease. acs.orgacs.org The ATP-gated P2X7 purinergic receptor is implicated in the pathogenesis of many neurodegenerative conditions, and developing antagonists for this receptor is a key therapeutic strategy. acs.org

One area of focus is the development of multi-target drugs that can address the various pathological factors of Alzheimer's disease. This includes inhibiting enzymes like acetylcholinesterase (AChE), reducing Aβ peptide aggregation, and providing neuroprotection against oxidative stress. nih.gov For instance, the organic selenide (B1212193) 6-((4-fluorophenyl)selanyl)-9H-purine has demonstrated the ability to inhibit AChE in the brain and improve memory in mouse models, indicating its potential for Alzheimer's treatment. acs.org

Researchers have designed and synthesized novel non-nucleotide purine derivatives as P2X7 antagonists. acs.org Among these, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (also known as ITH15004) was identified as a potent, selective, and blood-brain barrier-permeable antagonist, making it a promising lead compound for further optimization. acs.org

The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. acs.org Under conditions of increased oxidative stress, Nrf2 promotes the expression of a wide array of cytoprotective enzymes and proteins. acs.org Compounds that can activate this pathway are of great interest for their potential to protect against cellular stress and the effects of aging.

Some purine derivatives have been designed to act as inhibitors of the Keap1-Nrf2 protein-protein interaction. acs.org By inhibiting Keap1, which is a negative regulator of Nrf2, these compounds allow for the increased activity of Nrf2 and the subsequent upregulation of protective genes. This mechanism offers a potential therapeutic avenue for a range of conditions associated with cellular stress, including neurodegenerative diseases. acs.org

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a therapeutic target for treating pain, particularly inflammatory and neuropathic pain, with limited central nervous system side effects. google.com Purine derivatives have been found to act as agonists of the CB2 receptor. google.com

Compounds derived from 6-chloro-8-phenyl-purine have been synthesized and shown to be agonists of the CB2 receptor in vitro. google.com Some of these compounds have demonstrated greater potency than existing CB2 agonists. google.com The agonistic activity at the CB2 receptor suggests a therapeutic potential for these purine derivatives in managing conditions such as pain and inflammation, as well as multiple sclerosis and cancer-induced bone pain. google.com

Structure Activity Relationship Sar Studies of 6 Chloro 8 Methyl 9h Purine Analogues

Impact of Substitutions on the Purine (B94841) Backbone

The biological activity of purine analogues can be significantly altered by substitutions at various positions on the purine ring system. The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for modification, with the C6, C8, N3, and N9 positions being particularly significant in influencing the molecule's interaction with biological targets. rsc.orgmdpi.com

Effects of C6 and C8 Substituents on Biological Efficacy

Substitutions at the C6 and C8 positions of the purine ring are critical in determining the biological activity of its analogues. The introduction of different functional groups at these sites can modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its binding affinity to target proteins.

The C6 position is often a key site for interaction with biological targets. For instance, the chlorine atom at the C6 position in 6-chloropurine (B14466) derivatives serves as a versatile handle for introducing various substituents through nucleophilic substitution reactions. cdnsciencepub.comacs.org The nature of the substituent at C6 can dramatically influence the compound's biological profile. For example, while C6-aryl substituted purine nucleosides have shown weak activity, modifications at this position are crucial for tuning the potency and selectivity of these compounds. researchgate.net

The C8 position also plays a pivotal role in the biological efficacy of purine analogues. mdpi.com Substitutions at C8 can influence the conformation of the glycosidic bond in nucleoside analogues, which is a critical determinant of their biological activity. nih.gov For instance, the introduction of a methyl group at the C8 position, as in 6-chloro-8-methyl-9H-purine, can impact the molecule's interaction with its biological target. Studies on related purine derivatives have shown that C8 substituents can either enhance or diminish biological activity depending on their size, electronics, and the specific biological target. nih.govacs.org

The interplay between substituents at C6 and C8 is also a significant factor. The combined effect of these substitutions can lead to synergistic or antagonistic effects on biological activity. For example, in a series of 2-amino-6-substituted-9H-purines, the nature of the C6 substituent was found to significantly modulate their cytostatic activity. acs.org

Influence of N9 and N3 Alkylation/Substitution

Alkylation or substitution at the N9 and N3 positions of the purine ring is another key determinant of biological activity. nih.gov Direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product. nih.gov

The substituent at the N9 position can significantly impact the compound's properties. For instance, the introduction of an alkyl chain at N9 can influence the compound's lipophilicity and its ability to cross cell membranes. In a study of 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines, simple N9-alkyl substitutions were found to be potent anticancer agents. researchgate.net The nature of the N9 substituent can also affect the regioselectivity of other reactions on the purine ring.

Alkylation at the N3 position is generally less common but can also have a profound effect on biological activity. cas.cz In some cases, N3 substitution can lead to a loss of activity, while in others it may confer a different biological profile. The relative ratio of N9 to N3 (and N7) isomers can be influenced by the reaction conditions and the nature of the substituents already present on the purine ring. nih.gov

Role of Specific Functional Groups and Moieties

The introduction of specific functional groups and moieties onto the this compound scaffold can fine-tune its biological activity.

Halogen Effects (e.g., Chlorine, Bromine)

Halogens, such as chlorine and bromine, play a significant role in modulating the biological activity of purine analogues. The presence of a chlorine atom at the C6 position is a common feature in many biologically active purines. This electronegative atom can influence the electronic distribution of the purine ring and can also serve as a good leaving group for further chemical modifications.

The introduction of a bromine atom, for example at the C8 position, can also have a significant impact. rsc.org Halogenation can alter the size, lipophilicity, and electronic character of the molecule, which in turn affects its interaction with biological targets. researchgate.net For instance, 8-bromo-6-chloro-9H-purine is a known derivative with its own distinct biological properties.

Aryl and Heterocyclic Moieties at C8

The introduction of aryl and heterocyclic moieties at the C8 position of the purine scaffold has been extensively explored to enhance biological efficacy. mdpi.com These bulky groups can provide additional binding interactions with the target protein, often leading to increased potency and selectivity. nih.govnih.gov

The nature of the aryl or heterocyclic ring, as well as its substitution pattern, can have a profound impact on activity. For example, in a series of purine-based inhibitors, the introduction of an 8-aryl group was found to be crucial for achieving selectivity for a specific Hsp90 paralog. nih.gov The orientation of the aryl group relative to the purine core is also a critical factor. nih.gov The synthesis of such compounds is often achieved through metal-catalyzed cross-coupling reactions. nih.gov

Acyclic Chains and Nucleoside Analogs

The attachment of acyclic chains to the purine backbone, particularly at the N9 position, is a common strategy for creating nucleoside analogues with therapeutic potential. mdpi.comresearchgate.net These acyclic chains can mimic the ribose or deoxyribose sugar of natural nucleosides, allowing them to be recognized by viral or cellular enzymes. medchemexpress.com

The structure of the acyclic chain is a key determinant of biological activity. Variations in the length, flexibility, and presence of functional groups on the chain can significantly affect the compound's antiviral or anticancer properties. mdpi.comtandfonline.comacs.org For example, a series of acyclic selenopurine nucleosides were synthesized and evaluated for their antiviral activity, demonstrating the importance of the acyclic moiety in conferring biological function. mdpi.comresearchgate.net

Conformational Analysis and Binding Site Interactions

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation and the specific interactions they form within the binding sites of their target proteins. Conformational analysis reveals that the purine scaffold can adopt different orientations, which is crucial for selectivity and affinity towards various biological targets, such as kinases and bromodomains.

Studies on purine-based inhibitors targeting the Hsp90 paralog Grp94 have shown that ligand conformation is a key determinant of selectivity. nih.gov Certain analogues are capable of adopting a "backward bent" conformation, which allows the 8-aryl group to insert into a unique allosteric pocket (site 2) present in Grp94 but not in other Hsp90 paralogs. nih.gov In contrast, other ligands may adopt a "forward bent" conformation, binding to the primary ATP-binding site (site 1) without specific paralog selectivity. nih.gov This conformational flexibility is essential for achieving selective inhibition.

In the context of bromodomains, molecular modeling of purine fragments within the acetylated lysine (B10760008) (Kac) binding site of BRD4(1) demonstrates that these compounds can be well-accommodated. acs.org The primary interactions are hydrophobic, with the ligand packing between residues such as Val87, Leu92, and Leu94 from the ZA-loop, and Ile146 from helix C. acs.orgnih.gov The binding groove is further defined by Tyr97, Tyr139, and Trp81. acs.org Docking studies have shown that different conformations of a single compound can exist within the BRD4(1) cavity. For instance, in one pose, the 6-chloro substituent can mimic the acetyllysine group, highlighting its importance in binding. acs.orgnih.gov

Furthermore, investigations into the binding of purine analogues to the BRD9 bromodomain suggest a mechanism of induced fit. acs.orgnih.gov Thermodynamic data showing high entropic contributions to binding indicate that these compounds induce a rearrangement of the residues in the binding cavity upon association. acs.orgnih.gov This plasticity of the binding pocket allows it to accommodate substituents of varying sizes.

A comparison of purine inhibitors bound to cyclin-dependent kinase 2 (CDK2) and Nek2 reveals how the protein environment influences the ligand's conformation. nih.gov For one dual inhibitor, the 2-arylamino ring was found to be rotated approximately 13° relative to the purine core when bound to CDK2, an effect not observed in the Nek2 binding site. nih.gov This demonstrates that interactions with specific residues can enforce distinct conformational states, which can be exploited to design selective inhibitors.

The table below summarizes key amino acid residues involved in the binding of purine analogues in different protein targets.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| BRD4(1) | Val87, Leu92, Leu94, Ile146 | Hydrophobic Packing | acs.org, nih.gov |

| Tyr97, Tyr139, Trp81 | Capping/Groove Formation | acs.org | |

| Grp94 | Site 2 Hydrophobic Pocket | Shape Complementarity | nih.gov |

| CDK2 | Asp86 | Sulfonamide Interaction | nih.gov |

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry is a powerful tool for elucidating the Structure-Activity Relationships (SAR) of this compound analogues. Techniques such as molecular docking and the calculation of molecular descriptors provide critical insights into ligand-protein interactions and guide the rational design of more potent and selective inhibitors.

Molecular docking is frequently employed to predict the binding modes of purine derivatives within protein active sites. For example, docking studies were used to position a 2-amino-9H-purine derivative into the Kac cavity of BRD4(1), showing steric packing between key valine (V87) and isoleucine (I146) residues. acs.orgnih.gov Such models suggest that the purine scaffold is a viable topology for targeting bromodomains and provide a structural basis for further optimization. acs.orgnih.gov Similarly, in the development of Hsp90 inhibitors, computational modeling helped to explore a hydrophobic binding pocket created by a conformational change in the protein, guiding the synthesis of a focused library of N7/N9-substituted purines. mdpi.com

The analysis of computed molecular properties is another key aspect of computational SAR studies. These descriptors help to quantify the physicochemical characteristics that influence a molecule's biological activity. While specific data for this compound is limited, data for the closely related compound 6-chloro-9-methyl-9H-purine provides relevant insights.

| Computational Property | Value (for 6-chloro-9-methyl-9H-purine) | Significance | Reference |

| Molecular Weight | 168.58 g/mol | Influences diffusion and transport properties. | chemscene.com, nih.gov |

| XLogP3 | 1.3 | A measure of lipophilicity, affecting solubility and membrane permeability. | nih.gov |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | chemscene.com |

| Hydrogen Bond Acceptors | 4 | Indicates the potential for forming hydrogen bonds with the target protein. | chemscene.com |

| Hydrogen Bond Donors | 0 | Indicates the potential for forming hydrogen bonds with the target protein. | chemscene.com |

| Rotatable Bonds | 0 | Relates to the conformational flexibility of the molecule. | chemscene.com |

These computational approaches are integral to modern drug discovery. In silico models can be used to link compounds to specific signaling pathways, such as purine metabolism, and to generate hypotheses that can be validated experimentally through methods like enzyme inhibition assays. By comparing the computational data and docking poses of various analogues, researchers can build pharmacophore models that define the essential structural features required for potent biological activity.

Preclinical Pharmacological Investigations and Translational Research

In Vitro Efficacy and Selectivity Profiling

The in vitro evaluation of 6-chloro-8-methyl-9H-purine and its derivatives has revealed a spectrum of biological activities, highlighting its potential as a versatile scaffold for drug discovery.

Cell-Based Assays on Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. For instance, novel 6,8,9-trisubstituted purine (B94841) analogues have been synthesized and evaluated for their effects on liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov Specific analogues exhibited significant cytotoxic activity, in some cases surpassing the efficacy of clinically used anticancer agents like 5-Fluorouracil and Fludarabine (B1672870). nih.gov

Another study focused on 2,6,9-trisubstituted purine derivatives as potential Smoothened (SMO) antagonists, a key component of the Hedgehog signaling pathway often dysregulated in cancer. mdpi.com One derivative, 4s , showed potent cytotoxic effects across six different tumor cell lines with IC50 values ranging from 1.3 to 15 µM, demonstrating a significant increase in cytotoxicity compared to the known SMO antagonist vismodegib (B1684315) and other standard chemotherapeutic agents. mdpi.com This compound was also found to be significantly more selective for cancer cells over non-cancerous HEK293 cells. mdpi.com

Furthermore, research into 6-thiopurine redesign led to the synthesis of 8-substituted analogs, including an 8-chloro derivative, which was tested against the REH acute lymphocytic leukemia cell line. rsc.org The 8-chloro-6-thiopurine analog displayed an IC50 value of 3.95 µM (±1.94), indicating retained cytotoxicity. rsc.org

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

Antimicrobial and Antifungal Susceptibility Testing

The purine scaffold is a known pharmacophore for antimicrobial agents. researchgate.net Derivatives of 6-chloro-8-substituted-9H-purine have been synthesized and evaluated for their antimicrobial and antifungal activities. tsijournals.com In one study, these compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), and fungi (Aspergillus niger, Pencillium chrysogenium). The study reported that the synthesized compounds possessed significant antimicrobial activity. tsijournals.com

Interactive Table: Antimicrobial and Antifungal Screening of 6-chloro-8-substituted-9H-purine Derivatives

In Vivo Studies in Animal Models

While in vitro studies provide valuable initial data, in vivo evaluation in animal models is crucial for understanding the therapeutic potential and safety of a compound.

Efficacy in Disease Models (e.g., Cancer, Pain)

A derivative of 6-chloro-purine, MRS5698, a selective A3 adenosine (B11128) receptor agonist, has undergone preclinical studies for chronic neuropathic pain. nih.gov Although not a direct derivative of this compound, this study highlights the therapeutic potential of the 6-chloropurine (B14466) scaffold in pain management. In a rat model of chronic constriction injury, MRS5698 demonstrated a beneficial effect in reversing pain. nih.gov

In the context of cancer, a novel Smoothened antagonist bearing a purine scaffold, which was developed from a series of 2,6,9-trisubstituted purines, has shown antitumour activity in vivo. mdpi.com While the specific in vivo data for a 6-chloro-8-methyl derivative was not detailed in the provided context, the promising in vitro results for compounds like 4s suggest that they are strong candidates for future in vivo efficacy studies in cancer models. mdpi.com

Toxicological Considerations in Preclinical Development

Preclinical development necessitates a thorough toxicological evaluation. For the A3 adenosine receptor agonist MRS5698, in vivo ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters were measured. nih.gov The compound was well-tolerated in rats at doses up to 200 mg/kg i.p. and exhibited low toxicity. nih.gov Such studies are essential for establishing a safety profile before any potential clinical application. While specific toxicological data for this compound itself is not extensively available in the provided search results, the general class of purine analogues requires careful assessment for potential toxic side effects. rsc.org

Development of Rational Drug Design Principles

The development of new derivatives based on the this compound scaffold is guided by rational drug design principles. Structure-activity relationship (SAR) studies are instrumental in optimizing the therapeutic properties of these compounds. For example, in the development of purine-based Grp94 inhibitors, modifications at the C8 position of the purine ring were explored to understand the hydrophobic profile of the binding pocket. nih.gov It was found that a chlorine substituent was generally preferred over other functionalities, highlighting the importance of this specific substitution for activity. nih.gov

The synthesis of 6-chloro-8-substituted-9H-purine derivatives through efficient, one-pot condensation reactions allows for the rapid generation of a library of compounds for screening. researchgate.net This facilitates the exploration of a wide chemical space and the identification of structure-activity relationships that can guide the design of more potent and selective molecules. The ability to modify the purine core at various positions, including the C6, C8, and N9 atoms, provides a versatile platform for creating compounds with tailored biological activities. nih.govvulcanchem.com

Advanced Research Methodologies and Techniques

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of 6-chloro-8-methyl-9H-purine and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in mapping the chemical environment of the atoms within the purine (B94841) structure. For instance, in a structurally similar compound, 6-chloro-9-ethyl-8-methyl-9H-purine, the ¹H NMR spectrum shows distinct signals corresponding to the different proton groups: a triplet at δ 1.4 for the methyl protons of the ethyl group, a singlet at δ 2.6 for the C8-methyl protons, and a quartet at δ 4.2 for the methylene (B1212753) protons of the N9-ethyl group. vulcanchem.com For 8-bromo-6-chloro-9-methyl-9H-purine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at δ 3.86 and a singlet for the H-2 proton at δ 8.69. uio.no The ¹³C NMR spectrum for the same compound reveals signals at δ 31.1 (CH₃), δ 131.8 (C-5), δ 134.8 (C-8), δ 149.4 (C-6), δ 152.0 (C-2), and δ 153.0 (C-4). uio.no These chemical shifts provide invaluable information about the electronic environment and connectivity of the atoms.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For 6-chloro-9-ethyl-8-methyl-9H-purine, Electrospray Ionization (ESI) mass spectrometry shows a peak at m/z 212.1, corresponding to the protonated molecule [M+H]⁺. vulcanchem.com The predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, such as 169.02756 for [M+H]⁺ and 191.00950 for [M+Na]⁺. uni.lu

UV Spectroscopy: UV spectroscopy is useful for detecting the presence of the purine ring system due to its characteristic absorption of ultraviolet light. In studies of purine derivatives, UV detection is often coupled with chromatography techniques for quantification. For example, in the HPLC analysis of 6-(5-bromo-2-methoxyphenyl)-8-methyl-9H-purine, a derivative of this compound, detection was performed at a wavelength of 240 nm. acs.orgnih.gov

Table 1: Spectroscopic Data for this compound and Related Compounds Click on the headers to sort the data.

| Compound | Technique | Key Data Points | Source |

|---|---|---|---|

| 6-chloro-9-ethyl-8-methyl-9H-purine | ¹H NMR | δ 1.4 (t, 3H, CH₂CH₃), δ 2.6 (s, 3H, C8-CH₃), δ 4.2 (q, 2H, N9-CH₂) | vulcanchem.com |

| 6-chloro-9-ethyl-8-methyl-9H-purine | MS (ESI) | m/z 212.1 [M+H]⁺ | vulcanchem.com |

| 8-bromo-6-chloro-9-methyl-9H-purine | ¹H NMR (CDCl₃) | δ 3.86 (s, 3H, CH₃), 8.69(s, 1H, H-2) | uio.no |

| 8-bromo-6-chloro-9-methyl-9H-purine | ¹³C NMR (CDCl₃) | δ 31.1 (CH₃), 131.8 (C-5), 134.8 (C-8), 149.4 (C-6), 152.0 (C-2), 153.0 (C-4) | uio.no |

| This compound | Predicted MS (ESI) | [M+H]⁺: 169.02756, [M+Na]⁺: 191.00950 | uni.lu |

| 6-(5-bromo-2-methoxyphenyl)-8-methyl-9H-purine | HPLC-UV | λ = 240 nm | acs.orgnih.gov |

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. Purine derivatives, including those synthesized from this compound, are often evaluated in HTS campaigns. acs.org For example, HTS assays are used to screen for inhibitors of enzymes like Hsp90, where purine-based compounds have shown promise. mdpi.com The development of efficient synthetic methods for creating diverse purine libraries is crucial for the success of these screening efforts. acs.org

Crystallography and Structural Biology for Target Interaction Studies